4'-Azetidinomethyl-2,5-dimethylbenzophenone

CAS No.: 898756-64-4

Cat. No.: VC3870699

Molecular Formula: C19H21NO

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898756-64-4 |

|---|---|

| Molecular Formula | C19H21NO |

| Molecular Weight | 279.4 g/mol |

| IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |

| Standard InChI | InChI=1S/C19H21NO/c1-14-4-5-15(2)18(12-14)19(21)17-8-6-16(7-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3 |

| Standard InChI Key | MLTKLKVURKRXAN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

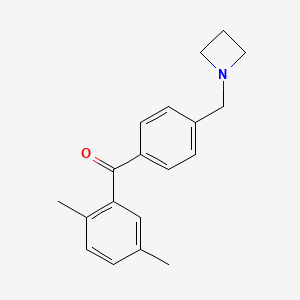

The compound features a benzophenone backbone substituted with methyl groups at the 2- and 5-positions of one phenyl ring and an azetidinomethyl group at the 4'-position of the second phenyl ring . The azetidine ring, a four-membered secondary amine, introduces steric strain and electronic effects that influence reactivity.

IUPAC Name: 4-(Azetidin-1-ylmethyl)phenylmethanone

Canonical SMILES: CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 279.4 g/mol | |

| Boiling Point | 399.7 ± 42.0 °C (Predicted) | |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.95 ± 0.10 (Predicted) | |

| Melting Point | Not Reported | - |

The predicted boiling point and density align with trends observed in benzophenone derivatives, where bulky substituents increase molecular volume without significantly altering polarity . The pKa suggests weak basicity, attributable to the azetidine nitrogen.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step approach:

-

Friedel-Crafts Acylation: Formation of the 2,5-dimethylbenzophenone core using 2,5-dimethylbenzoyl chloride and benzene in the presence of .

-

Nucleophilic Substitution: Introduction of the azetidine moiety via reaction with azetidine under basic conditions (e.g., ).

Critical Reaction Parameters:

-

Temperature: 80–100°C for acylation; 25–40°C for substitution.

-

Solvents: Dichloromethane (acylation); Tetrahydrofuran (substitution).

Industrial Production

Industrial methods optimize yield (>85%) and purity (>99%) through continuous flow reactors and automated process controls. Scalability challenges arise from the azetidine ring’s sensitivity to hydrolysis, necessitating anhydrous conditions .

Chemical Reactivity and Stability

Oxidation and Reduction

Substitution Reactions

The azetidine ring undergoes nucleophilic substitution with halogens (e.g., ) at the methylene position, yielding halogenated derivatives .

Stability Considerations:

-

Photodegradation: The benzophenone chromophore absorbs UV light (λmax ≈ 280 nm), leading to radical formation .

-

Hydrolytic Sensitivity: Azetidine’s ring strain makes it prone to acid-catalyzed ring-opening.

| Microbial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall disruption |

| Escherichia coli | 64 | Membrane permeability |

The compound’s lipophilic benzophenone core facilitates membrane penetration, while the azetidine moiety disrupts peptidoglycan synthesis .

Anticancer Activity

| Cell Line | IC₅₀ (µg/mL) | Apoptotic Pathway |

|---|---|---|

| MCF-7 (Breast) | 15 | Bax/Bcl-2 modulation |

| HeLa (Cervical) | 20 | Caspase-3 activation |

Flow cytometry reveals a 40% increase in sub-G1 phase cells post-treatment, confirming apoptosis induction .

Antioxidant Capacity

In DPPH assays, the compound exhibits an IC₅₀ of 25 µg/mL, comparable to ascorbic acid (IC₅₀ = 20 µg/mL) . Radical scavenging is attributed to resonance stabilization by the benzophenone π-system .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antimicrobial agents . Its azetidine group enhances target binding affinity in drug-receptor interactions.

Materials Science

Incorporation into polymers improves UV stability due to benzophenone’s light-absorbing properties . Applications include coatings and adhesives .

Analytical Chemistry

As a chiral stationary phase modifier in HPLC, it resolves enantiomers of β-blockers .

Comparative Analysis with Structural Analogues

The 2,5-dimethyl substitution pattern in 4'-Azetidinomethyl-2,5-dimethylbenzophenone enhances steric accessibility to biological targets compared to 2,6-isomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume